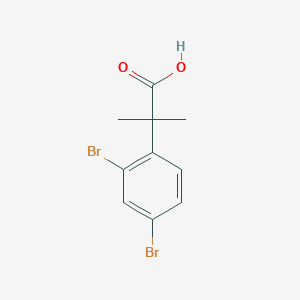

2-(2,4-Dibromophenyl)-2-methyl-propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-Dibromophenyl)-2-methyl-propanoic acid is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid typically involves the bromination of a suitable precursor, such as 2-methylpropanoic acid, followed by the introduction of the phenyl group. The reaction conditions often require the use of brominating agents like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromophenyl)-2-methyl-propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of a less substituted phenyl ring.

Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-Dibromophenyl)-2-methyl-propanoic acid has several applications in scientific research, including:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms and the phenyl ring play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

2,4-Dibromophenol: Shares the dibromophenyl moiety but lacks the propanoic acid group.

2,4-Dichlorophenylacetic acid: Similar structure with chlorine atoms instead of bromine and an acetic acid moiety.

Uniqueness

2-(2,4-Dibromophenyl)-2-methyl-propanoic acid is unique due to the presence of both bromine atoms and the propanoic acid group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

2-(2,4-Dibromophenyl)-2-methyl-propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

The compound is characterized by the presence of bromine substituents on the phenyl ring, which significantly influences its reactivity and biological interactions. Its structure is depicted as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Aromatic Substitution : The bromine atoms facilitate electrophilic substitution reactions, which can modify the compound's reactivity towards biological targets.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, similar to other compounds with similar structures .

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

-

Anti-inflammatory Effects : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This action is comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

The exact IC50 values for this compound are still under investigation but are expected to be competitive with these known inhibitors.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) This compound TBD TBD Celecoxib 14.7 0.05 Indomethacin 0.25 0.07 - Anticancer Activity : In vitro studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells. The structure-activity relationship (SAR) suggests that modifications on the aryl ring can enhance or diminish its anticancer properties .

- Antioxidant Properties : Emerging research indicates that compounds similar to this compound may possess antioxidant activities by scavenging free radicals and reducing oxidative stress markers in cellular models .

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of dibromophenyl derivatives found that compounds with brominated phenyl groups exhibited significant inhibition of COX-1 and COX-2 enzymes in vitro. This suggests a potential therapeutic application for inflammatory diseases.

Case Study 2: Anticancer Potential

Research involving various dibromophenyl derivatives showed that modifications could lead to enhanced cytotoxicity against cancer cell lines. For instance, a derivative with two electron-donating methyl groups demonstrated superior activity compared to others tested .

Properties

Molecular Formula |

C10H10Br2O2 |

|---|---|

Molecular Weight |

321.99 g/mol |

IUPAC Name |

2-(2,4-dibromophenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H10Br2O2/c1-10(2,9(13)14)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3,(H,13,14) |

InChI Key |

MNRCMUDIISJKND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)Br)Br)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.